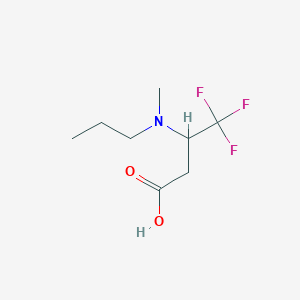

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid

Description

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid is a fluorinated butanoic acid derivative featuring a trifluoromethyl group at the C4 position and a methyl(propyl)amino substituent at C3.

Properties

Molecular Formula |

C8H14F3NO2 |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

4,4,4-trifluoro-3-[methyl(propyl)amino]butanoic acid |

InChI |

InChI=1S/C8H14F3NO2/c1-3-4-12(2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

KAOBSLORRHZKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid typically involves:

- Introduction of the trifluoromethyl group at the terminal carbon (position 4) of the butanoic acid chain.

- Formation of the amino substituent at position 3, often via alkylation of a chiral glycine or amino acid precursor.

- Control of stereochemistry using chiral auxiliaries or catalysts.

- Final functional group manipulations to yield the free acid.

Alkylation of Chiral Glycine Schiff Base Complexes

One of the most robust methods for preparing trifluoromethylated amino acids involves the asymmetric alkylation of glycine Schiff base complexes coordinated with nickel(II) ions. This method ensures high stereochemical purity and scalability.

- Process: The chiral glycine equivalent (Ni(II) complex) is alkylated with trifluoroethyl iodide (CF3–CH2–I) under basic conditions.

- Base and Reagent Stoichiometry: Optimized conditions use only about 5 mol% excess of base and alkylating agent, which is unusually low and beneficial for large-scale synthesis.

- Disassembly: After alkylation, the Ni(II) complex is disassembled to release the amino acid, which can be further derivatized (e.g., Fmoc-protection).

- Yields: Chemical yields for the multi-step procedure range from 75% to 80%, with good reproducibility on scales exceeding 150 grams.

- References: This method was detailed in a study focused on large-scale asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, a close analog to the target compound.

Condensation and Amination of Trifluoro-Substituted Keto Esters

Another approach involves the condensation of trifluoro-substituted keto esters with amines to form amino acid derivatives:

- Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate is reacted with primary or secondary amines such as methyl(propyl)amine or benzylamine.

- Reaction Conditions: Reactions are typically conducted in solvents like benzene or ethanol, often using acid catalysts (e.g., p-toluenesulfonic acid) and Dean-Stark apparatus to remove water and drive condensation.

- Isolation: The product is isolated after solvent removal and purification, often by column chromatography or crystallization.

- Yields: Reported yields for similar trifluoromethylated amino acid esters range from 60% to 70%.

- Example: A synthesis of N-octanoyl-(S)-3-amino-4,4,4-trifluorobutyric acid methyl ester was achieved by condensation of ethyl 4,4,4-trifluoroacetoacetate with amines under reflux conditions.

Cyclization and Ring-Forming Reactions Leading to Amino Acid Derivatives

Some methods involve cyclization steps to form heterocyclic intermediates, which are then hydrolyzed to yield trifluoromethylated amino acids:

- Example: Reaction of ethyl trifluoroacetoacetate with thioacetamide and tri-n-propylamine in acetonitrile leads to ring formation, followed by hydrolysis and acidification to yield trifluoromethylated carboxylic acids.

- Yields: These processes have been reported with yields up to 90.8%.

- Conditions: Reactions involve controlled temperature steps (e.g., 30°C to reflux), vacuum distillation for solvent removal, and pH adjustments for precipitation.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates during oxidation. For example:

-

Primary Alcohol Oxidation : The terminal carboxylic acid group can undergo further oxidation under strong conditions (e.g., KMnO₄/H₂SO₄), though stability of the trifluoromethyl groups limits over-oxidation .

-

Amine Oxidation : The methyl(propyl)amino substituent is susceptible to oxidation with agents like H₂O₂ or m-CPBA, forming N-oxides. This reaction is pH-dependent, with optimal yields achieved under mildly acidic conditions .

Nucleophilic Substitution

The β-position to the trifluoromethyl groups shows enhanced electrophilicity, enabling:

-

Halogenation : Treatment with PCl₅ or SOCl₂ converts the carboxylic acid to an acyl chloride, facilitating subsequent amide or ester formation .

-

Alkylation/Acylation : The amine group reacts with alkyl halides (e.g., CF₃CH₂I) or acyl chlorides to form quaternary ammonium salts or amides, respectively. Steric hindrance from the propyl group moderates reaction rates .

Table 1: Comparative Reactivity of Fluorinated Amines

Hydrolysis and Stability

-

Ester Hydrolysis : Esters derived from this compound undergo rapid hydrolysis under basic conditions (e.g., NaOH/EtOH), regenerating the carboxylic acid. Acidic hydrolysis (HCl/H₂O) proceeds more slowly due to trifluoromethyl group stability .

-

Amide Hydrolysis : Amide derivatives require harsh conditions (6 M HCl, reflux) for cleavage, reflecting the electron-withdrawing effects of fluorine on resonance stabilization .

Comparative Analysis with Analogues

The reactivity diverges from non-fluorinated counterparts:

-

Acidity : The α-proton acidity (pKa ≈ 2.1) is significantly enhanced compared to butanoic acid (pKa ≈ 4.8) .

-

Thermal Stability : Decomposition occurs above 200°C, whereas non-fluorinated analogues degrade at lower temperatures .

Table 2: Key Physicochemical Properties

| Property | 4,4,4-Trifluoro Derivative | Non-Fluorinated Analogue | Source |

|---|---|---|---|

| Melting Point (°C) | 98–102 | 54–56 | |

| LogP (Octanol/Water) | 1.8 | 0.3 | |

| Aqueous Solubility (g/L) | 12.5 | 45.0 |

Mechanistic Insights

Scientific Research Applications

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Reactivity Differences

- Acidity : The carboxylic acid group in the target compound confers higher acidity (pKa ~2–3) compared to ester derivatives (e.g., 91600-33-8, pKa ~4–5). The trifluoromethyl group further stabilizes the deprotonated form .

- Solubility: The tertiary amine in the target compound enhances water solubility relative to fully esterified analogs (e.g., 91600-33-8) but reduces it compared to amino-substituted derivatives (e.g., 759-12-6) .

- Thermal Stability : Esters (e.g., 91600-33-8) exhibit lower boiling points (~165–200°C) than carboxylic acids due to weaker intermolecular forces. The target compound likely decomposes before boiling, similar to 759-12-6 .

Research Findings and Data

Chromatographic Behavior ()

Butanoic acid esters with branched chains (e.g., 2-methylbutanoic acid propyl ester, CAS 37064-20-3) show longer retention times in gas chromatography due to increased hydrophobicity. The target compound, being a polar carboxylic acid, would elute earlier in reversed-phase HPLC .

Fluorine Impact ()

The trifluoromethyl group in 759-12-6 lowers the boiling point (165.9°C) compared to non-fluorinated analogs (e.g., 2-methylbutanoic acid, boiling point ~176°C). This trend likely extends to the target compound .

Biological Activity

4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid, a fluorinated amino acid derivative, has garnered interest due to its unique structural features and potential biological activities. The trifluoromethyl group (CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological profiles. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₄F₃N

- CAS Number : 584-20-3

- Molecular Weight : 173.19 g/mol

The presence of the trifluoromethyl group significantly influences the compound's properties, making it a candidate for various pharmacological applications.

The biological activity of 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that fluorinated compounds can modulate the activity of enzymes such as dihydropteroate synthase, which is crucial in folate biosynthesis .

- Receptor Binding Affinity : The trifluoromethyl group enhances binding affinity to various receptors, potentially increasing the efficacy of the compound as a therapeutic agent. This property has been observed in related compounds that target neurotransmitter receptors .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Research Findings

Recent research has highlighted several aspects of the biological activity of 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid:

- Pharmacological Studies : A study conducted on various fluorinated amino acids demonstrated that modifications at the amino and carboxylic acid positions could enhance their pharmacological profiles. In particular, the incorporation of CF₃ groups was linked to increased potency against certain targets .

- Case Studies : In vitro studies have shown that compounds with similar structures exhibit significant anti-inflammatory and antibacterial effects. For example, derivatives with trifluoromethyl groups were effective against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

- Synthesis and Characterization : Efficient synthetic routes have been developed for producing enantiomerically pure forms of this compound. These methods facilitate large-scale production necessary for extensive biological testing .

Data Tables

| Property | Value |

|---|---|

| Chemical Name | 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid |

| CAS Number | 584-20-3 |

| Molecular Weight | 173.19 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activities | Antimicrobial, anti-inflammatory |

Q & A

Q. What synthetic routes are recommended for preparing 4,4,4-trifluoro-3-(methyl(propyl)amino)butanoic acid with high purity?

Methodological Answer :

- Step 1 : Start with trifluoromethylation of a butanoic acid backbone. Fluorinated precursors like 4,4,4-trifluoro-3-hydroxybutanoate (Ev 12) can be modified via nucleophilic substitution or reductive amination.

- Step 2 : Introduce methyl(propyl)amine via a coupling reaction. Use Boc-protected intermediates (Ev 14, 19) to protect reactive groups during synthesis.

- Step 3 : Purify using reversed-phase HPLC or column chromatography (Ev 5). Monitor purity via LC-MS and (Ev 15).

- Reference : Fluorinated indole butyric acid syntheses (Ev 22) and tert-butoxycarbonyl (Boc) protection strategies (Ev 14) .

Q. Which analytical techniques are optimal for characterizing this compound?

Methodological Answer :

- Structural Confirmation : X-ray crystallography (e.g., monoclinic systems for fluorinated acids, Ev 12) and / (Ev 15).

- Purity Assessment : HPLC with UV/Vis detection (Ev 5) and high-resolution mass spectrometry (HRMS).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., analogs in Ev 3, 14).

- Reference : Crystallographic data (Ev 12) and NMR protocols for trifluoro groups (Ev 15) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis?

Methodological Answer :

- Chiral Auxiliaries : Use Boc-protected intermediates (Ev 14, 19) to control stereochemistry.

- Chromatographic Separation : Employ chiral stationary phases (CSPs) in HPLC (Ev 5).

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors (e.g., ethyl ester analogs in Ev 1, 12).

- Reference : Enantiomer-specific synthesis of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (Ev 14, 19) .

Q. How should researchers address stability challenges under varying pH and temperature conditions?

Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC (Ev 5).

- Thermal Stability : Use accelerated stability testing (40–60°C) and analyze by DSC (Ev 3, 14).

- Storage Recommendations : Store at −20°C in amber vials under inert gas (Ev 5, 17).

- Reference : SPE and stability protocols for acidic compounds (Ev 5, 17) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

- Parameter Standardization : Ensure consistent assay conditions (e.g., cell lines, solvent controls).

- Metabolite Profiling : Use LC-MS to identify degradation products (Ev 5).

- Comparative Studies : Benchmark against structurally related compounds like pemafibrate (Ev 8, 18) or fluorinated indole butyric acids (Ev 22).

- Reference : Fluorinated plant growth regulator studies (Ev 22) and PPARα modulator assays (Ev 18) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.